5-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid
Overview
Description
5-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and methyl group on the phenyl ring, as well as a fluorine atom on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the Friedel-Crafts acylation of 4-chloro-2-methylbenzoic acid with fluorobenzene under acidic conditions to introduce the fluorine atom . The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
5-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar in structure but lacks the fluorine atom.
2-Fluorobenzoic acid: Contains the fluorine atom but lacks the chloro and methyl groups on the phenyl ring.
4-Chloro-2-methylbenzoic acid: Similar but lacks the fluorine atom.
Uniqueness
5-(4-Chloro-2-methylphenyl)-2-fluorobenzoic acid is unique due to the combination of the chloro, methyl, and fluorine substituents on the benzoic acid framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-(4-chloro-2-methylphenyl)-2-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-6-10(15)3-4-11(8)9-2-5-13(16)12(7-9)14(17)18/h2-7H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWHYUYGYXBQEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690363 | |
Record name | 4'-Chloro-4-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-84-3 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-chloro-4-fluoro-2′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261929-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-4-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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